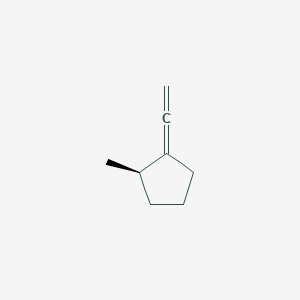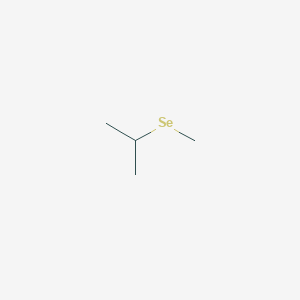
Propane, 2-(methylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, 2-(methylseleno)-: is an organoselenium compound with the molecular formula C5H12Se This compound is characterized by the presence of a selenium atom bonded to a methyl group, which is further attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propane, 2-(methylseleno)- typically involves the reaction of a suitable propane derivative with a selenium-containing reagent. One common method is the nucleophilic substitution reaction, where a halogenated propane compound reacts with a methylselenol reagent under basic conditions. The reaction can be represented as follows:
R-CH2-CH(Br)-CH3+CH3SeH→R-CH2-CH(SeCH3)-CH3+HBr
Industrial Production Methods: Industrial production of Propane, 2-(methylseleno)- may involve large-scale synthesis using similar nucleophilic substitution reactions. The process typically requires careful control of reaction conditions, such as temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Propane, 2-(methylseleno)- undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The methylseleno group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted propane derivatives depending on the reagents used.
Scientific Research Applications
Propane, 2-(methylseleno)- has several scientific research applications, including:
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of selenium-based drugs.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials with unique properties.
Mechanism of Action
The mechanism of action of Propane, 2-(methylseleno)- involves the interaction of the selenium atom with various molecular targets. Selenium is known to participate in redox reactions, and its incorporation into organic molecules can enhance their reactivity and stability. The compound may exert its effects through the formation of reactive intermediates, such as selenoxides, which can interact with biological molecules and modulate their functions.
Comparison with Similar Compounds
Propane, 2-(methylthio)-: Contains a sulfur atom instead of selenium.
Propane, 2-(methylsulfinyl)-: Contains a sulfinyl group instead of a methylseleno group.
Propane, 2-(methylsulfonyl)-: Contains a sulfonyl group instead of a methylseleno group.
Uniqueness: Propane, 2-(methylseleno)- is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur analogs. Selenium-containing compounds often exhibit higher reactivity and different redox behavior, making them valuable in various applications.
Properties
CAS No. |
62037-00-7 |
|---|---|
Molecular Formula |
C4H10Se |
Molecular Weight |
137.09 g/mol |
IUPAC Name |
2-methylselanylpropane |
InChI |
InChI=1S/C4H10Se/c1-4(2)5-3/h4H,1-3H3 |
InChI Key |
BHNKORGNAFJGSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


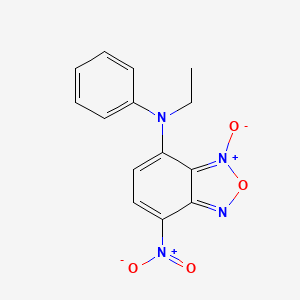

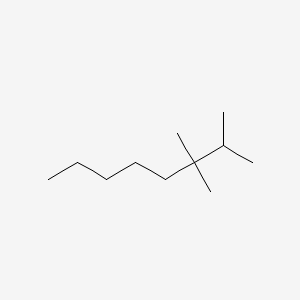
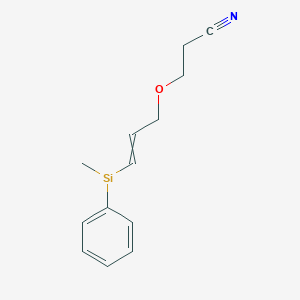
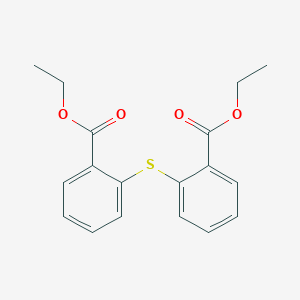

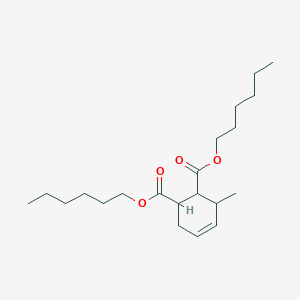


![2-[(Naphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14561025.png)
![1,3,6,7,8-Pentamethyl-1,3,6,9-tetraazaspiro[4.5]decane-2,4,10-trione](/img/structure/B14561037.png)
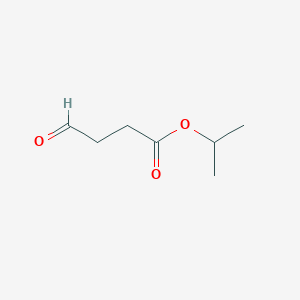
![N-(Pyridin-2-yl)-2-[(pyridin-2-yl)amino]cyclohexane-1-carboxamide](/img/structure/B14561043.png)
